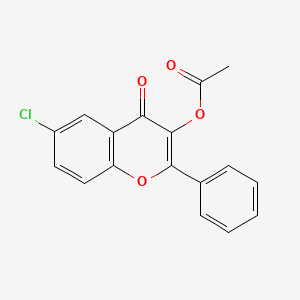![molecular formula C23H22F3N3O5 B2839649 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate CAS No. 1351591-50-8](/img/structure/B2839649.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate is a complex organic compound that features a benzoimidazole moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate typically involves multiple steps:
Formation of the benzoimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.
Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a catalyst like aluminum chloride.
Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: The piperidine and benzoimidazole rings can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Products may include benzoimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
The compound may have potential applications in medicine, particularly in the development of drugs for treating diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-methylphenyl)methanone
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-nitrophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent and versatile compound for various applications.
Propriétés
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O.C2H2O4/c22-21(23,24)17-6-2-1-5-16(17)20(28)26-11-9-15(10-12-26)13-27-14-25-18-7-3-4-8-19(18)27;3-1(4)2(5)6/h1-8,14-15H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZZSAHELWJNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
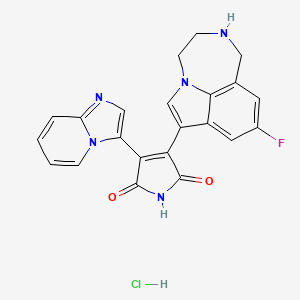
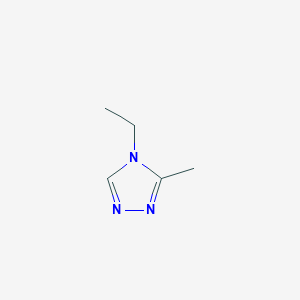
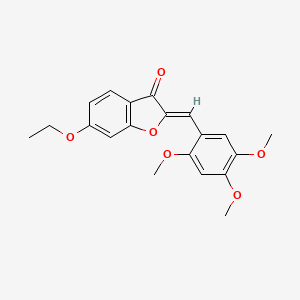
![N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2839570.png)
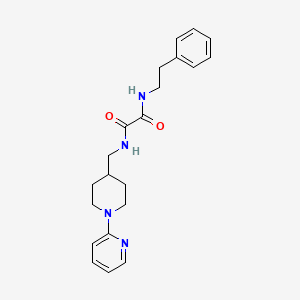
![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)
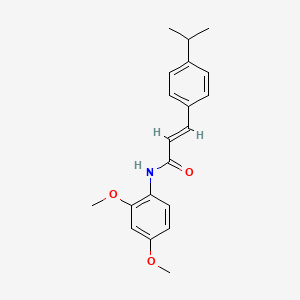
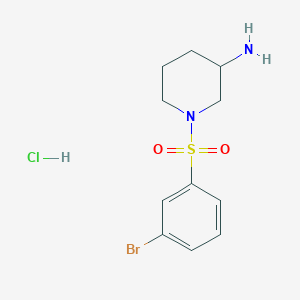
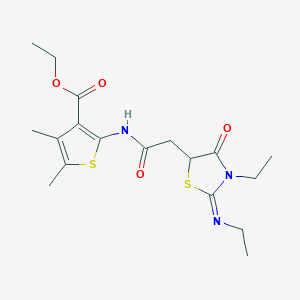
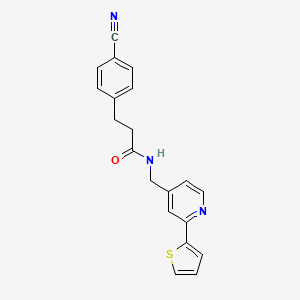
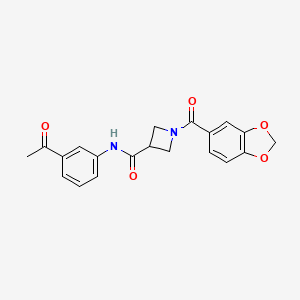
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2839587.png)
